4-Tosyl-5-chloro-1,3-thiazole
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Overview
Description
4-Tosyl-5-chloro-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a tosyl group at the 4-position and a chlorine atom at the 5-position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosyl-5-chloro-1,3-thiazole typically involves the reaction of 1-tosyl-2,2-dichloroethenyl isothiocyanate with sodium cyanide. This reaction yields an electrophilic thiazole substrate containing the nitrile group, the tosyl residue, and the chlorine atom at the respective positions . The reaction conditions often include the use of solvents like ethanol and reagents such as morpholine and thiophenol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Tosyl-5-chloro-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as N-, O-, and S-nucleophiles, leading to the elimination of the chloride ion.
Electrophilic Reactions: Due to its electrophilic nature, it can participate in reactions with nucleophiles, resulting in regioselective syntheses of trifunctional thiazoles.
Common Reagents and Conditions: Common reagents used in these reactions include sodium cyanide, morpholine, and thiophenol. The reactions are typically carried out in solvents like ethanol under controlled temperatures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
4-Tosyl-5-chloro-1,3-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Tosyl-5-chloro-1,3-thiazole exerts its effects involves its interaction with nucleophiles, leading to the formation of various substituted thiazoles. These reactions often involve the elimination of a chloride ion and the formation of new bonds at the thiazole ring . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
4-Tosyl-2-phenyl-5-chloro-1,3-thiazole: This compound also features a tosyl and chlorine substitution but with a phenyl group at the 2-position.
Thiazolothiazoles: These compounds have a similar thiazole ring structure and are used in optoelectronic applications.
Uniqueness: 4-Tosyl-5-chloro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo regioselective reactions with various nucleophiles sets it apart from other thiazole derivatives .
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-2-4-8(5-3-7)16(13,14)10-9(11)15-6-12-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPKIPWXITHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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